Pitavastatin-d5 Sodium Salt

Description

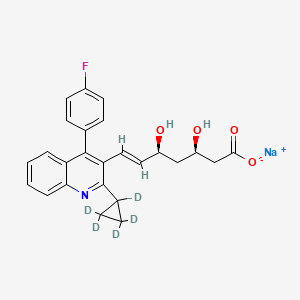

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H23FNNaO4 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2,16D; |

InChI Key |

NBDQGOCGYHMDSJ-JVDMFWQQSA-M |

Isomeric SMILES |

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)([2H])[2H])[2H].[Na+] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pitavastatin-d5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Pitavastatin-d5 Sodium Salt, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, analytical methodologies, and its application in pharmacokinetic studies.

Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of Pitavastatin Sodium Salt. The deuterium labeling is strategically placed on the cyclopropyl group, making it an ideal internal standard for mass spectrometry-based quantitative analysis of Pitavastatin in biological matrices.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt | [1][] |

| Synonyms | (+)-(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; NK 104-d5 Sodium Salt | [3] |

| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ | [] |

| Molecular Weight | 448.47 g/mol | [] |

| Appearance | White to Off-White Solid | [1] |

| Purity | >95% (by HPLC) | [] |

Table 2: Physical Properties and Storage of this compound

| Property | Value | Reference |

| Solubility | Freely soluble in water (pH dependent), slightly soluble in N,N-Dimethylformamide. The non-deuterated calcium salt is soluble in DMSO (~25 mg/mL) and DMF (~30 mg/mL). | [1][4] |

| Storage Conditions | 2-8°C Refrigerator or -20°C, under an inert atmosphere. | [1][] |

| Stability | Stable under recommended storage conditions. Forced degradation studies on the non-deuterated form show significant degradation under acidic and basic conditions. | [5] |

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, like other statins, functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the production of mevalonate, a precursor to cholesterol, leading to a decrease in intracellular cholesterol levels. The liver compensates by upregulating LDL receptors, which increases the clearance of LDL-cholesterol from the bloodstream.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthesis of pitavastatin involves several key steps. A common route involves the coupling of a substituted quinoline derivative with a chiral side chain. Deuterium labeling can be introduced by using a deuterated starting material, such as deuterated cyclopropyl bromide, in the synthesis of the quinoline core.

A generalized synthetic approach is outlined in various patents and publications, which can be adapted for the introduction of the deuterium label. The final step would involve the saponification of a suitable ester precursor with sodium hydroxide to yield the sodium salt.

Analytical Methodologies

The following protocols are based on validated methods for the non-deuterated form of pitavastatin and are readily adaptable for this compound, primarily by adjusting for the mass difference in mass spectrometry.

A stability-indicating HPLC method is crucial for assessing the purity and stability of this compound.

Table 3: HPLC Method Parameters for Pitavastatin Analysis

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v), pH adjusted to 3.5 with orthophosphoric acid |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| This method is adapted from a validated method for Pitavastatin Calcium and may require optimization for this compound. |

LC-MS/MS is the primary technique for the quantitative analysis of Pitavastatin in biological matrices, where this compound serves as the internal standard.

Table 4: LC-MS/MS Method Parameters for Pitavastatin Bioanalysis

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Zorbax SB-C18 (e.g., 150 mm × 4.6 mm, 1.8 µm) |

| Mobile Phase | Methanol:0.1% Formic acid in water (85:15, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pitavastatin: m/z 422.0 → 290.1Pitavastatin-d5 (Expected): m/z 427.0 → 295.1 |

| The MRM transition for Pitavastatin-d5 is predicted based on the addition of 5 Daltons to the parent and fragment ions containing the cyclopropyl-d5 group. This would need to be confirmed experimentally.[6] |

Application in Pharmacokinetic Studies

This compound is primarily used as an internal standard in pharmacokinetic (PK) studies of pitavastatin. Its similar physicochemical properties to the unlabeled drug ensure it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Detailed Protocol for Sample Analysis in a Pharmacokinetic Study

The following is a representative protocol for the analysis of plasma samples from a pharmacokinetic study of pitavastatin using Pitavastatin-d5 as an internal standard.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Pitavastatin and this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of Pitavastatin.

-

Prepare QC samples at low, medium, and high concentrations in blank animal plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the Pitavastatin-d5 internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Acquire data using the MRM transitions specified in Table 4.

-

-

Data Analysis:

-

Integrate the peak areas for Pitavastatin and Pitavastatin-d5.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentrations of Pitavastatin in the unknown samples and QCs by interpolating from the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life.[7]

-

Conclusion

This compound is an indispensable tool for the accurate quantification of pitavastatin in biological samples. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring its suitability as an internal standard. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to utilize this compound effectively in their studies. As with any analytical method, specific parameters may require optimization based on the instrumentation and specific matrix being analyzed.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 3. Complete assignment of 1H and 13C NMR data of pravastatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]

- 6. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Pitavastatin-d5 Sodium Salt: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key quality attributes of Pitavastatin-d5 Sodium Salt, a deuterated analog of the cholesterol-lowering drug Pitavastatin. The information is presented in a format commonly found in a Certificate of Analysis (CoA), a critical document in the pharmaceutical industry that assures the identity, purity, and quality of a compound.[1][2][3][4] This guide is intended to assist researchers and drug development professionals in understanding and utilizing this stable isotope-labeled standard in their studies.

Product Information

| Identifier | Information |

| Product Name | This compound |

| Synonyms | (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; NK 104-d5 Sodium Salt[5] |

| Molecular Formula | C25H18D5FNNaO4[5][6] |

| Molecular Weight | 448.47 g/mol [5][6] |

| CAS Number (Unlabelled) | 574705-92-3[7] |

| Storage Temperature | -20°C[6] |

Analytical Data

The following table summarizes the typical analytical results for a batch of this compound.

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Purity | HPLC | ≥95%[6] | Conforms |

| Identity | ¹H-NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to structure | Conforms |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is a representative protocol for determining the purity of Pitavastatin and its related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C-18, particle size 5 µm.

-

Mobile Phase: A gradient system is employed.[]

-

Eluent A: Acetonitrile: 0.005 M Sodium Formate: Formic Acid (80:20:0.2, v/v/v)[]

-

Eluent B: Acetonitrile: 0.005 M Sodium Formate: Formic Acid (95:5:0.05, v/v/v)[]

-

-

Gradient Program:

-

t(min)/%B: 0/0, 6.5/6, 10.5/100, 12/100[]

-

-

Flow Rate: 1.8 mL/min[]

-

Column Temperature: 25 °C[]

-

Injection Volume: 5 µL[]

-

Detection Wavelength: 250 nm[]

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

Procedure: A sample of the material is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum or the expected chemical shifts and coupling constants for this compound to confirm its identity.

Mass Spectrometry (MS) for Identity

-

Instrumentation: A mass spectrometer, typically coupled with an HPLC or direct infusion source.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This value is then compared to the theoretical molecular weight of this compound to confirm its identity.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis in the pharmaceutical industry.[1][2][4] This process ensures that each batch of a product meets the required quality standards before it is released.[3][9]

References

- 1. inboundlogistics.com [inboundlogistics.com]

- 2. safetyculture.com [safetyculture.com]

- 3. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 4. neuageinstitute.com [neuageinstitute.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 9. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Pitavastatin-d5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pitavastatin-d5 Sodium Salt, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. This document details a proposed synthetic pathway, experimental protocols for characterization, and relevant biological context.

Introduction

Pitavastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] By inhibiting this enzyme, Pitavastatin effectively reduces endogenous cholesterol production.[1] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses.[2] This guide outlines a proposed synthetic route and the analytical techniques for its characterization.

Proposed Synthesis of this compound

A specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. Therefore, a plausible synthetic route is proposed based on established synthetic methodologies for Pitavastatin and related statins, such as the Wittig reaction[3][4][5][6][7] or the Julia-Kocienski olefination.[2][8][9][10][11] The key step involves the introduction of the deuterated cyclopropyl group. A potential starting material for this is commercially available Cyclopropyl-d5-amine.[12]

The following diagram outlines a logical workflow for the proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Key Synthetic Steps (Proposed)

-

Formation of the Quinoline Core: The synthesis would likely begin with the construction of the deuterated quinoline core. This can be achieved through various established methods for quinoline synthesis, incorporating the commercially available Cyclopropyl-d5-amine at the appropriate step to introduce the deuterated moiety. This would ultimately lead to the key intermediate, 2-(Cyclopropyl-d5)-4-(4-fluorophenyl)quinoline-3-carbaldehyde.

-

Side-Chain Introduction: The heptenoate side chain, characteristic of statins, can be introduced via a Wittig reaction or a Julia-Kocienski olefination.[2][3][4][5][6][7][8][9][10][11] These reactions involve the coupling of the quinoline aldehyde with a suitable phosphonium ylide or a sulfone-containing fragment, respectively, to form the carbon-carbon double bond with the desired (E)-stereochemistry.

-

Elaboration and Final Steps: Following the coupling reaction, a series of steps would be required to elaborate the side chain, including stereoselective reduction of a ketone to the desired (3R, 5S)-dihydroxy configuration, deprotection of any protecting groups, and finally, saponification of the ester to yield the sodium salt.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 30% acetonitrile, increasing linearly to 70% over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 240 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Table 1: HPLC Purity Data (Hypothetical)

| Parameter | Specification |

| Purity | >98% (by area %) |

| Retention Time | Approx. 8-10 min |

| Related Substances | <0.1% each |

| Total Impurities | <0.5% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the deuterated compound.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

-

Mass Range: Scan from m/z 100 to 1000.

-

Data Analysis: The observed mass of the molecular ion ([M-Na]⁻) should be compared to the calculated exact mass of Pitavastatin-d5. The isotopic distribution will confirm the presence of five deuterium atoms.

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ |

| Molecular Weight | 448.47 g/mol [13][14] |

| Calculated Exact Mass ([M-H]⁻) | 426.2016 |

| Observed Mass ([M-H]⁻) | (To be determined experimentally) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.

-

Experiments:

-

¹H NMR: To observe the proton signals. The integration of the signals corresponding to the cyclopropyl protons will be significantly reduced compared to the non-deuterated standard.

-

¹³C NMR: To observe the carbon signals.

-

²H NMR: To directly observe the deuterium signals.

-

-

Data Analysis: The chemical shifts and coupling constants should be consistent with the structure of Pitavastatin. The absence or significant reduction of proton signals in the cyclopropyl region of the ¹H NMR spectrum will confirm successful deuteration.

Table 3: Expected ¹H NMR Data (in DMSO-d₆, based on non-deuterated Pitavastatin)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.0-8.0 | m | Aromatic protons |

| ~6.5 | dd | Vinylic proton |

| ~5.5 | dd | Vinylic proton |

| ~4.0 | m | CH-OH |

| ~3.7 | m | CH-OH |

| ~2.2 | m | CH₂ |

| ~1.4 | m | CH₂ |

| <1.0 | m (reduced intensity) | Cyclopropyl-d5 protons |

*Note: The signals for the cyclopropyl protons are expected to be significantly diminished or absent in the ¹H NMR spectrum of the d5 analog.

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a cascade of events within the hepatocyte, ultimately resulting in lower levels of circulating low-density lipoprotein (LDL) cholesterol.

The following diagram illustrates the signaling pathway of HMG-CoA reductase and the inhibitory action of Pitavastatin.

Caption: Pitavastatin's inhibition of the HMG-CoA reductase pathway.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route, leveraging a deuterated cyclopropylamine precursor, offers a viable path to this important analytical standard. The detailed characterization protocols using HPLC, mass spectrometry, and NMR spectroscopy are essential for ensuring the quality and identity of the final product. Understanding the mechanism of action through the HMG-CoA reductase pathway provides the necessary biological context for its application in drug development and metabolic research.

References

- 1. everydaybiochemistry.com [everydaybiochemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Julia olefination - Wikipedia [en.wikipedia.org]

- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 12. cymitquimica.com [cymitquimica.com]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. scbt.com [scbt.com]

Pitavastatin-d5 Sodium Salt: A Technical Overview for Researchers

This guide provides an in-depth technical overview of Pitavastatin-d5 Sodium Salt, a deuterated analog of the cholesterol-lowering drug Pitavastatin. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its chemical properties, analytical methodologies, and biological context.

Core Compound Information

CAS Number: While a specific CAS number for this compound is not publicly available, the non-deuterated forms are referenced as follows:

-

Pitavastatin Free Acid (unlabelled): 147511-69-1[4]

Synonyms:

-

(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt

-

(+)-(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt

-

NK 104-d5 Sodium Salt

Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C25H18D5FNNaO4 | LGC Standards |

| Molecular Weight | 448.47 g/mol | LGC Standards |

| Purity (by HPLC) | >95% | LGC Standards |

| Storage Temperature | -20°C | LGC Standards |

| Physical Form | Neat | LGC Standards |

| Deuterium Incorporation | d5 | LGC Standards |

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, like other statins, functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[5][6] The inhibition of this pathway in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Below is a diagram illustrating the HMG-CoA reductase pathway and the inhibitory action of Pitavastatin.

Experimental Protocol: Quantification of Pitavastatin in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of Pitavastatin in a biological matrix, adapted from established methodologies for the non-deuterated compound.[7][8][9][10] this compound is an ideal internal standard for such assays.

1. Objective: To determine the concentration of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Materials and Reagents:

-

Pitavastatin analytical standard

-

This compound (as internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

HPLC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Pitavastatin Transition: m/z 422.2 → 290.1

-

Pitavastatin-d5 Transition: m/z 427.2 → 295.1 (example transition, requires optimization)

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Pitavastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is depicted in the following diagram.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Pitavastatin sodium | C25H23FNNaO4 | CID 23696934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 7. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide to the Isotope Labeling Purity of Pitavastatin-d5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methods and considerations for determining the isotopic purity of Pitavastatin-d5 Sodium Salt. Accurate assessment of isotopic enrichment is critical for its use as an internal standard in pharmacokinetic studies and other quantitative bioanalytical applications.

Introduction to this compound

Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is used clinically to lower elevated cholesterol levels. The deuterated analog, this compound, serves as an invaluable internal standard for mass spectrometry-based quantification of pitavastatin in biological matrices. The five deuterium atoms are located on the cyclopropyl group, providing a sufficient mass shift for clear differentiation from the unlabeled drug.

The chemical structure and molecular information are as follows:

| Parameter | Value |

| Chemical Name | (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt |

| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ |

| Molecular Weight | 448.47 g/mol |

| Unlabeled CAS Number | 147511-69-1 (Free Acid) |

Importance of Isotopic Purity

The reliability of quantitative bioanalysis using stable isotope-labeled internal standards is contingent upon the isotopic purity of the standard. The presence of unlabeled (d0) or partially labeled (d1-d4) isotopologues can interfere with the accurate measurement of the analyte, leading to an overestimation of the analyte concentration. Therefore, a thorough characterization of the isotopic distribution is essential.

Synthesis and Potential Isotopic Impurities

The deuterium atoms in Pitavastatin-d5 are introduced into the cyclopropyl moiety. The synthesis of deuterated cyclopropyl building blocks can be a source of isotopic impurities. Incomplete deuteration of the precursor can lead to the presence of partially labeled species (d1-d4). Additionally, back-exchange of deuterium for hydrogen under certain reaction or purification conditions can also contribute to lower isotopic enrichment. It is also crucial to assess the chemical purity of the final product, as impurities from the synthesis of the unlabeled pitavastatin could also be present.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for quantifying the distribution of isotopologues in a sample. By accurately measuring the mass-to-charge ratio (m/z) and the relative abundance of each isotopic peak, the percentage of each deuterated species can be determined.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Scan Mode: Full scan from m/z 100-600

-

Resolution: > 60,000 FWHM

-

Data Analysis: The extracted ion chromatograms for each isotopologue (d0 to d5) are integrated. The relative abundance of each is calculated after correcting for the natural isotopic abundance of carbon-13.

-

The following data is for illustrative purposes and represents a typical high-purity batch.

| Isotopologue | Measured m/z (M+H)⁺ | Relative Abundance (%) |

| d0 (Unlabeled) | 422.1765 | < 0.1 |

| d1 | 423.1828 | 0.2 |

| d2 | 424.1891 | 0.5 |

| d3 | 425.1953 | 1.0 |

| d4 | 426.2016 | 2.5 |

| d5 (Target) | 427.2079 | 95.8 |

Isotopic Enrichment: > 98% (sum of d1 to d5 relative to d0)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly Deuterium (²H) NMR, provides valuable information about the location and extent of deuteration. While ¹H NMR can be used to observe the disappearance of proton signals at the labeled positions, ²H NMR directly detects the deuterium nuclei.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable non-deuterated solvent (e.g., methanol) to a final volume of 0.6 mL in an NMR tube.

-

NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Acquisition Parameters:

-

Nucleus: ²H

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically several thousand scans)

-

Relaxation Delay: 5 seconds

-

-

Data Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms on the cyclopropyl ring. The absence of significant signals at other positions confirms the regioselectivity of the labeling. The integration of the deuterium signals relative to an internal standard can provide a quantitative measure of the total deuterium content.

Visualization of Analytical Workflows

Mass Spectrometry Workflow

Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.

NMR Spectroscopy Workflow

Caption: Workflow for Isotopic Purity Analysis by ²H NMR.

Conclusion

The determination of isotopic purity is a critical quality control step for this compound to ensure its suitability as an internal standard. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and the location of the deuterium labels. For routine quality control, LC-HRMS is often the method of choice due to its high sensitivity and ability to provide a detailed isotopic distribution. This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to confidently assess the isotopic purity of this compound.

The Role of Pitavastatin-d5 Sodium Salt as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Pitavastatin-d5 Sodium Salt as an internal standard in the bioanalysis of Pitavastatin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and the rationale for using a stable isotope-labeled internal standard in quantitative mass spectrometry.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the realm of drug discovery and development, accurate quantification of xenobiotics in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including variability in sample preparation, instrument response, and matrix effects.

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls. The use of an internal standard is crucial for compensating for these potential sources of error. By calculating the ratio of the analyte response to the internal standard response, analytical variability can be normalized, leading to more accurate and reliable results.

Mechanism of Action: The Stable Isotope-Labeled Advantage

The ideal internal standard co-elutes with the analyte and experiences identical effects during sample processing and analysis. For this reason, stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry. Pitavastatin-d5, a deuterated form of Pitavastatin, serves as an exemplary SIL internal standard.

The core principle behind the efficacy of Pitavastatin-d5 as an internal standard lies in its near-identical chemical and physical properties to the unlabeled Pitavastatin. The substitution of five hydrogen atoms with deuterium atoms results in a molecule that behaves chromatographically and in the ion source of the mass spectrometer in a manner that is virtually indistinguishable from the analyte. However, due to the mass difference, the mass spectrometer can differentiate between the analyte and the internal standard.

This co-elution and co-ionization allow Pitavastatin-d5 to effectively compensate for:

-

Variability in Sample Extraction: Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the internal standard.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. As Pitavastatin-d5 co-elutes with Pitavastatin, it is subjected to the same degree of ion suppression or enhancement, thus correcting for this variability.

-

Instrumental Drift: Fluctuations in the mass spectrometer's performance over the course of an analytical run will affect both the analyte and the internal standard equally.

The following diagram illustrates the fundamental principle of using an internal standard to correct for analytical variability.

Experimental Protocol: Bioanalysis of Pitavastatin in Human Plasma

The following is a representative experimental protocol for the quantification of Pitavastatin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1]

Materials and Reagents

-

Pitavastatin reference standard

-

This compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Stock and Working Solutions

-

Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Pitavastatin in methanol.

-

Pitavastatin-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Pitavastatin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Pitavastatin-d5 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Pitavastatin-d5 working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Pitavastatin.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 60-70% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Pitavastatin Transition | m/z 422.2 → 290.1[1] |

| Pitavastatin-d5 Transition | m/z 427.2 → 295.1 (Predicted, requires empirical confirmation) |

| Dwell Time | 100-200 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperatures | Optimized for the specific instrument |

Note on Pitavastatin-d5 Transition: The predicted precursor ion for Pitavastatin-d5 is based on the addition of 5 Daltons to the molecular weight of Pitavastatin. The product ion is predicted based on a similar fragmentation pattern where the deuterium labels are retained on the fragment. These values should be confirmed experimentally by infusing a solution of Pitavastatin-d5 into the mass spectrometer.

Data Presentation and Interpretation

The following table presents representative quantitative data for a bioanalytical method for Pitavastatin. While this data is from a method that may have used a different internal standard, it provides a benchmark for the expected performance of a well-validated assay.

| Parameter | Pitavastatin | Internal Standard (Representative) |

| Mass Spectrometry | ||

| Precursor Ion (m/z) | 422.2 | Varies with IS |

| Product Ion (m/z) | 290.1 | Varies with IS |

| Method Validation | ||

| Linearity Range | 0.1 - 200 ng/mL | N/A |

| Mean Extraction Recovery | 85 - 95% | 80 - 90% |

| Matrix Effect | 90 - 105% | 92 - 103% |

| Inter-day Precision (%CV) | < 10% | N/A |

| Inter-day Accuracy (%Bias) | ± 10% | N/A |

Visualization of Key Pathways

Bioanalytical Workflow with Pitavastatin-d5

The following diagram illustrates the experimental workflow for the quantification of Pitavastatin using Pitavastatin-d5 as an internal standard.

HMG-CoA Reductase Signaling Pathway

While the primary focus of this guide is the use of Pitavastatin-d5 as an internal standard, it is beneficial to understand the pharmacological context of Pitavastatin. Pitavastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The following diagram depicts this pathway.

Conclusion

This compound is an ideal internal standard for the bioanalysis of Pitavastatin by LC-MS/MS. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte throughout the analytical process, thereby providing effective correction for variability in sample preparation, matrix effects, and instrument response. The use of Pitavastatin-d5 enhances the accuracy, precision, and robustness of the bioanalytical method, which is essential for reliable pharmacokinetic and toxicokinetic studies in drug development. The detailed protocol and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and scientists in the field.

References

Navigating the Solubility and Stability of Pitavastatin-d5 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pitavastatin-d5 Sodium Salt, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. Understanding these core physicochemical properties is paramount for its application in research and development, ensuring accurate experimental outcomes and reliable formulation development. This document summarizes available data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.

Core Concepts: Solubility and Stability

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability. Solubility dictates the bioavailability and formulation strategies, while stability ensures the compound's integrity, potency, and safety over time.

This compound is a stable isotope-labeled version of Pitavastatin Sodium Salt, often used as an internal standard in pharmacokinetic studies. While specific quantitative data for the deuterated form is not extensively available in public literature, data from the non-deuterated forms, Pitavastatin Calcium and the free acid, provide valuable insights.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is crucial for designing in vitro assays, formulation development, and predicting in vivo absorption.

Quantitative Solubility Data

The following table summarizes the available solubility data for Pitavastatin and its calcium salt in various solvents. It is important to note that the sodium salt is generally expected to have higher aqueous solubility than the calcium salt and the free acid.

| Compound Form | Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Pitavastatin Calcium | Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 | [1] |

| Pitavastatin Calcium | Dimethylformamide (DMF) | Not Specified | ~30 | [1] |

| Pitavastatin (free acid) | Ethanol | Not Specified | 42 | [2] |

| Pitavastatin Calcium | 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 | [1] |

| Pitavastatin (free acid) | Water | Not Specified | Insoluble | [2] |

| Pitavastatin Calcium | 0.1 N HCl | 25 | Highest among tested aqueous media | [3] |

| Pitavastatin Calcium | Distilled Water | 25 | Limited | [3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvents of interest (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of a drug substance. This information is vital for developing stability-indicating analytical methods. Studies on Pitavastatin Calcium have shown significant degradation under acidic and basic conditions[4].

Typical Stress Conditions for Forced Degradation:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid drug substance at elevated temperature (e.g., 80°C) |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and organic solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation and sampling procedure as for acid hydrolysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature. Take samples at various time points.

-

Thermal Degradation: Expose the solid this compound to dry heat in an oven (e.g., 80°C). Dissolve samples taken at different time points for analysis.

-

Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, like other statins, lowers cholesterol levels by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging data from its non-deuterated counterparts. The provided experimental protocols offer a starting point for in-house characterization. For critical applications, it is recommended to perform specific solubility and stability studies on this compound to obtain precise quantitative data.

References

A Technical Guide to the Application of Pitavastatin-d5 Sodium Salt in Preliminary Drug Metabolism Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The development of new chemical entities requires a thorough understanding of their metabolic fate. Preliminary drug metabolism studies, often conducted in vitro, are crucial for identifying metabolic pathways, determining metabolic stability, and characterizing potential metabolites. The use of stable isotope-labeled compounds, such as Pitavastatin-d5 Sodium Salt, is an indispensable tool in these investigations. The deuterium (d5) label provides a distinct mass shift, facilitating the differentiation of the parent drug from its metabolites and improving analytical sensitivity and accuracy in mass spectrometry-based assays.

This technical guide provides an in-depth overview of the use of this compound in preliminary drug metabolism studies. It covers the compound's physicochemical properties, metabolic pathways, and detailed experimental protocols for in vitro assays.

Physicochemical and Pharmacokinetic Properties

Quantitative data for Pitavastatin and its deuterated analog are essential for experimental design and data interpretation.

Physicochemical Data for this compound

| Property | Value | Reference |

| Analyte Name | This compound | [1] |

| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ | [1] |

| Molecular Weight | 448.47 g/mol | [1] |

| Unlabeled CAS Number | 147511-69-1 (Free Acid) | [1] |

| Storage Temperature | -20°C | [1] |

| Purity | >95% (HPLC) | [1] |

| Isotope Label | Deuterium (D) | [1] |

General Pharmacokinetic Parameters of Pitavastatin

| Parameter | Value | Notes |

| Bioavailability | >60% | Peak plasma concentrations are reached approximately 1 hour post-administration.[2] |

| Protein Binding | >99% | Primarily binds to albumin and alpha-1 acid glycoprotein.[2][3] |

| Volume of Distribution (Vd) | ~148 L | [2][3] |

| Elimination Half-Life (t½) | ~12 hours | [2] |

| Excretion | ~79% in feces, ~15% in urine | [2] |

Metabolic Pathways of Pitavastatin

Pitavastatin undergoes limited metabolism compared to other statins. The primary metabolic route is not through the cytochrome P450 (CYP) system, but via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes.[3][4] This characteristic reduces the likelihood of drug-drug interactions involving the CYP pathway.

The main metabolite is Pitavastatin lactone, which is formed following glucuronidation.[3][4][5][6] The CYP system plays a very minor role, with marginal metabolism attributed to CYP2C9 and CYP2C8.[2][3][4]

Caption: Primary metabolic pathway of Pitavastatin.

Experimental Protocols for In Vitro Metabolism Studies

The use of this compound as an internal standard or test compound is critical for accurate quantification and metabolite identification.[7][8] Below are detailed protocols for typical in vitro experiments.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a different stable-isotope labeled compound if Pitavastatin-d5 is the test article)

-

Incubator/Water Bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of this compound in a low-organic solvent concentration (e.g., <1% DMSO).

-

Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add this compound (final concentration e.g., 1 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard. This step precipitates the proteins.

-

Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Data Analysis: Plot the natural log of the peak area ratio (Pitavastatin-d5 / Internal Standard) versus time. The slope of the linear regression gives the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.

Metabolite Identification using Human Hepatocytes

Hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more comprehensive model than microsomes.

Materials:

-

Cryopreserved Human Hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium)

-

Collagen-coated culture plates

-

This compound

-

Ice-cold Methanol or Acetonitrile

-

High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)

Procedure:

-

Cell Seeding: Thaw and seed hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.

-

Dosing: Remove the seeding medium and replace it with fresh, pre-warmed medium containing this compound at the desired concentration (e.g., 10 µM).

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the medium (extracellular sample). Wash the cells with cold phosphate-buffered saline (PBS), then lyse the cells by adding ice-cold methanol or acetonitrile (intracellular sample).

-

Sample Processing: Combine extracellular and intracellular samples if desired, or analyze separately. Centrifuge the samples to pellet cell debris.

-

Analysis: Analyze the supernatant using LC-HRMS. The presence of the d5-label results in a unique isotopic pattern and a 5 Dalton mass shift compared to any endogenous compounds, simplifying the search for drug-related material.

-

Data Interpretation: Scan the data for parent Pitavastatin-d5 and potential metabolites. Metabolites will retain the d5-label (or a fragment of it) and will have a mass corresponding to the parent plus the mass of the metabolic modification (e.g., +176 Da for glucuronidation).

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantitative Analysis of Pitavastatin in Human Plasma using Pitavastatin-d5 Sodium Salt as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and dyslipidemia. Accurate and reliable quantification of Pitavastatin in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantitative analysis of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pitavastatin-d5 Sodium Salt as the internal standard (IS). The use of a stable isotope-labeled internal standard like Pitavastatin-d5 is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Signaling Pathway of Pitavastatin

Pitavastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. By blocking this step, Pitavastatin reduces the intracellular cholesterol pool, leading to the upregulation of LDL receptors on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-cholesterol from the circulation.

Application Notes and Protocols for the Use of Pitavastatin-d5 Sodium Salt in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for determining appropriate dosage regimens and assessing potential drug-drug interactions. Stable isotope-labeled compounds, such as Pitavastatin-d5 Sodium Salt, are essential tools in pharmacokinetic studies, primarily serving as internal standards for quantitative bioanalysis. This document provides a detailed protocol for the use of this compound in such studies, focusing on its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Physicochemical Properties of Pitavastatin

| Property | Value | Reference |

| Molecular Formula | C25H24FNO4 | [1] |

| Molecular Weight | 421.46 g/mol | [1] |

| Mechanism of Action | HMG-CoA Reductase Inhibitor | [1][2][3][4] |

| Absorption | Peak plasma concentrations are reached approximately 1 hour after oral administration.[1][2][5] The absolute bioavailability of an oral solution is 51%.[1][2][5] Administration with a high-fat meal can decrease Cmax by 43% but does not significantly affect AUC.[1][2][5] | [1][2][5] |

| Distribution | Over 99% protein-bound in human plasma, primarily to albumin and alpha 1-acid glycoprotein.[6] The mean volume of distribution is approximately 148 L.[6] | [6] |

| Metabolism | Primarily metabolized via glucuronidation by UGT1A3 and UGT2B7 to its major metabolite, pitavastatin lactone.[1][2] Metabolism by cytochrome P450 enzymes (CYP2C9 and to a lesser extent CYP2C8) is minimal.[1][2] | [1][2] |

| Excretion | Approximately 15% of a radiolabeled dose is excreted in the urine, and 79% is excreted in the feces.[1][2][6] The mean plasma elimination half-life is about 12 hours.[1][2][6] | [1][2][6] |

Pharmacokinetic Parameters of Pitavastatin

The following table summarizes key pharmacokinetic parameters of pitavastatin in healthy adult subjects after a single oral dose.

| Parameter | Value | Conditions | Reference |

| Tmax (median) | ~1 hour | Single oral dose | [1][2][5] |

| Cmax | Dose-proportional increase from 1 to 24 mg | Single oral dose | [1][2][5][6] |

| AUC0-inf | Dose-proportional increase from 1 to 24 mg | Single oral dose | [1][2][5][6] |

| Elimination Half-life (t1/2) | ~12 hours | Single oral dose | [1][2][6] |

Experimental Protocol: Quantification of Pitavastatin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical bioanalytical method for the determination of pitavastatin concentrations in human plasma.

Materials and Reagents

-

Pitavastatin reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Preparation of Stock and Working Solutions

-

Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve pitavastatin reference standard in methanol.

-

Pitavastatin-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the pitavastatin stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Pitavastatin-d5 stock solution with methanol:water (50:50, v/v) to a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pitavastatin: m/z 422.2 → 290.3[7][8]Pitavastatin-d5: m/z 427.2 → 295.3 (anticipated) |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Data Analysis

-

Integrate the peak areas for both pitavastatin and Pitavastatin-d5.

-

Calculate the peak area ratio (pitavastatin/Pitavastatin-d5).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of pitavastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Caption: Workflow of a pharmacokinetic study of Pitavastatin.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]

- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 4. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. simple-lc-ms-ms-methods-for-simultaneous-determination-of-pitavastatin-and-its-lactone-metabolite-in-human-plasma-and-urine-involving-a-procedure-for-inhibiting-the-conversion-of-pitavastatin-lactone-to-pitavastatin-in-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Pitavastatin-d5 Sodium Salt Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Pitavastatin-d5 Sodium Salt from biological matrices. The methodologies described are essential for accurate and reproducible quantification in bioanalytical studies, where this compound is commonly employed as an internal standard for the analysis of Pitavastatin.

Introduction

Pitavastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase. Accurate measurement of Pitavastatin in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis by mass spectrometry. The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method. The following table summarizes key quantitative performance parameters for the three described methods.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Extraction Recovery | Typically >85% (Optimization may be required) | >70%[1], with some methods achieving 93.8% - 99.5%[2] | >80%[3] |

| Matrix Effect | Minimal to moderate | Generally low to negligible[1] | Can be significant if not optimized |

| Lower Limit of Quantification (LLOQ) | As low as 0.08 ng/mL[4] | Approximately 0.2 ng/mL[1] | Dependent on subsequent analytical method |

| Selectivity | High | Moderate to High | Low to Moderate |

| Throughput | Moderate | Low to Moderate | High |

| Cost per Sample | High | Moderate | Low |

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.

Materials:

-

SPE cartridges (e.g., Oasis HLB, or a C18 bonded silica cartridge)

-

Human plasma containing Pitavastatin and spiked with this compound (as internal standard)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid in water

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

SPE vacuum manifold or positive pressure manifold

-

Collection tubes

Protocol:

-

Cartridge Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Follow with 1 mL of water to equilibrate the sorbent. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

To 500 µL of plasma sample, add the internal standard (this compound).

-

Vortex the sample for 30 seconds.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

-

Follow with a second wash using 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

-

-

Elution:

-

Dry the cartridge by applying a vacuum for 1-2 minutes.

-

Place clean collection tubes in the manifold.

-

Elute the analytes by passing 1 mL of the elution solvent (e.g., methanol) through the cartridge.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Human plasma containing Pitavastatin and spiked with this compound (as internal standard)

-

Extraction solvent: Ethyl acetate with 0.1% formic acid[2]

-

Centrifuge tubes (e.g., 2 mL)

-

Centrifuge

Protocol:

-

Sample Preparation:

-

Pipette 200 µL of the plasma sample into a centrifuge tube.

-

Add the internal standard (this compound).

-

-

Extraction:

-

Add 1 mL of the extraction solvent (ethyl acetate with 0.1% formic acid) to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

-

Phase Separation:

-

Centrifuge the tube at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

-

-

Collection:

-

Carefully transfer the upper organic layer to a clean tube.

-

For improved recovery, a second extraction can be performed by adding another 1 mL of the extraction solvent to the remaining aqueous layer, vortexing, centrifuging, and combining the organic layers.[2]

-

-

Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput applications.

Materials:

-

Human plasma containing Pitavastatin and spiked with this compound (as internal standard)

-

Acetonitrile (HPLC grade), chilled

-

Centrifuge tubes (e.g., 1.5 mL) or a 96-well protein precipitation plate

-

High-speed centrifuge

Protocol:

-

Sample Preparation:

-

Pipette 100 µL of the plasma sample into a centrifuge tube or a well of a 96-well plate.

-

Add the internal standard (this compound).

-

-

Precipitation:

-

Centrifugation:

-

Supernatant Collection:

-

Carefully aspirate the supernatant and transfer it to a clean tube or another 96-well plate.

-

-

Analysis:

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.

-

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for each of the described sample preparation techniques.

Caption: Solid-Phase Extraction Workflow.

Caption: Liquid-Liquid Extraction Workflow.

Caption: Protein Precipitation Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. a protein precipitation extraction method [protocols.io]

Development of a Stability-Indicating HPLC Method for Pitavastatin utilizing Pitavastatin-d5 Sodium Salt as an Internal Standard

Application Note

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pitavastatin. To enhance accuracy and precision, particularly in complex matrices, this method employs Pitavastatin-d5 Sodium Salt as an internal standard (IS). The developed method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control analysis of Pitavastatin in pharmaceutical formulations and for monitoring its stability under various stress conditions.

Introduction

Pitavastatin is a potent HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Pitavastatin. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to correct for variations in sample preparation and instrument response, thereby improving the overall robustness of the analytical method. This note provides a comprehensive protocol for a validated HPLC method suitable for these purposes.

Experimental

Materials and Reagents

-

Pitavastatin Calcium reference standard (Sigma-Aldrich)

-